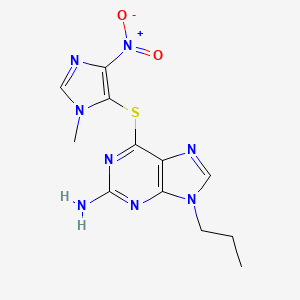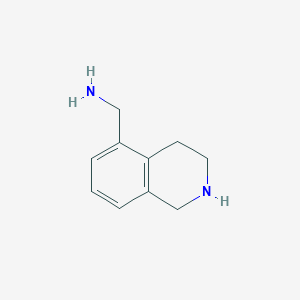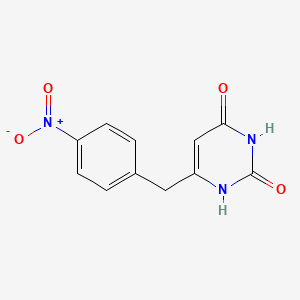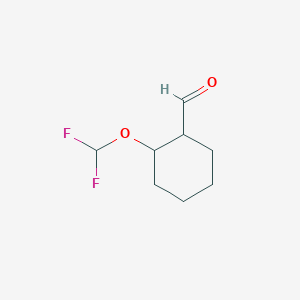
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring, which also bears an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)cyclohexane-1-carbaldehyde typically involves the introduction of the difluoromethoxy group to a cyclohexane derivative. One common method is the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency of the reaction and minimize the production of by-products. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)cyclohexane-1-carboxylic acid.
Reduction: 2-(Difluoromethoxy)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(Difluoromethoxy)cyclohexane-1-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.
相似化合物的比较
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the difluoromethoxy group.
Cyclohexanecarboxaldehyde: Contains a cyclohexane ring with an aldehyde group but no additional substituents.
2-(Difluoromethoxy)naphthalene-1-carbaldehyde: Contains a naphthalene ring instead of a cyclohexane ring.
Uniqueness
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds.
属性
分子式 |
C8H12F2O2 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h5-8H,1-4H2 |
InChI 键 |
OGJYYYAAHDIPAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C=O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



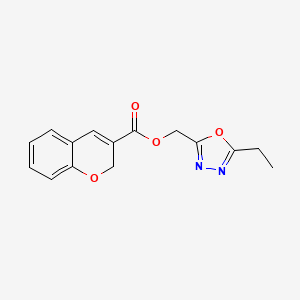
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
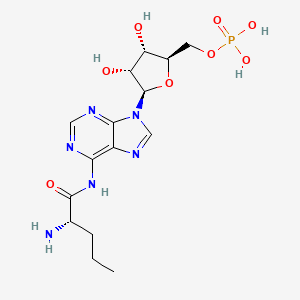
![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)

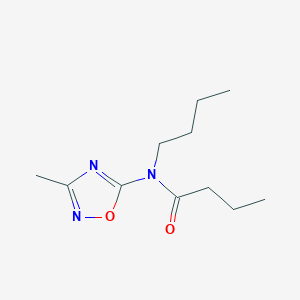

![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

